molecular formula C9H9NO2 B064132 1-(1,2-Benzisoxazol-3-yl)ethanol CAS No. 179070-85-0

1-(1,2-Benzisoxazol-3-yl)ethanol

Cat. No. B064132
Key on ui cas rn: 179070-85-0
M. Wt: 163.17 g/mol
InChI Key: RRIWYNSAPMIMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05786374

Procedure details

A mixture of 1.1 g of sodium bichromate dihydrate and 0.8 ml of sulfuric acid in 5 ml of water is slowly added dropwise to 1.6 g of 1-(1,2-benzisoxazol-3-yl)ethanol in 5 ml of diethyl ether. This mixture is stirred for 1 hour at room temperatur and then, with ice cooling, 50 ml of water are added and extraction wth diethyl ether is carried out three times. The combined ethereal extracts are washed once with a saturated solution of sodium bicarbonate, once with water and finally once with a saturated solution of sodium chloride, dried over sodium sulfate and concentrated under vacuum. The crude product is purified by chromatography over silica gel with ethyl acetate/hexane (1:3), giving 1-(1,2-benzisoxazol-3-yl)ethanone having a melting point of 30°-32° C.
[Compound]
Name
sodium bichromate dihydrate
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[O:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[C:8]([CH:15]([OH:17])[CH3:16])=[N:7]1>O.C(OCC)C>[O:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[C:8]([C:15](=[O:17])[CH3:16])=[N:7]1

Inputs

Step One
Name
sodium bichromate dihydrate
Quantity
1.1 g
Type
reactant
Smiles
Name
Quantity
0.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
O1N=C(C2=C1C=CC=C2)C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
This mixture is stirred for 1 hour at room temperatur
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction wth diethyl ether
WASH
Type
WASH
Details
The combined ethereal extracts are washed once with a saturated solution of sodium bicarbonate, once with water and finally once with a saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography over silica gel with ethyl acetate/hexane (1:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1N=C(C2=C1C=CC=C2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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